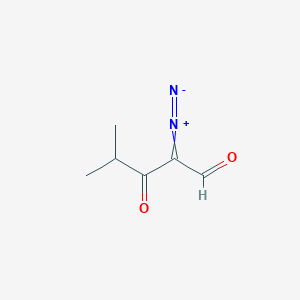
2-Diazonio-4-methyl-3-oxopent-1-en-1-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Diazonio-4-methyl-3-oxopent-1-en-1-olate is a chemical compound with the molecular formula C6H7N2O3 It is known for its unique structure, which includes a diazonium group and an enolate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazonio-4-methyl-3-oxopent-1-en-1-olate typically involves the diazotization of 4-methyl-3-oxopentanoic acid. The reaction is carried out under acidic conditions using sodium nitrite and hydrochloric acid. The resulting diazonium salt is then treated with a base to form the enolate.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Diazonio-4-methyl-3-oxopent-1-en-1-olate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo compounds.
Reduction: Reduction reactions can convert the diazonium group to an amine.
Substitution: The diazonium group can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, cyanides, and thiols are employed under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-methyl-3-oxopentanoic acid, while reduction can produce 4-methyl-3-aminopentanoic acid.
Scientific Research Applications
2-Diazonio-4-methyl-3-oxopent-1-en-1-olate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Diazonio-4-methyl-3-oxopent-1-en-1-olate involves its reactivity as a diazonium compound. The diazonium group can undergo various reactions, such as coupling with aromatic compounds to form azo dyes. The enolate moiety can participate in nucleophilic addition and substitution reactions, making the compound versatile in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
2-Diazonio-1,5-diethoxy-1,5-dioxopent-2-en-3-olate: This compound has a similar diazonium group but different substituents, leading to distinct reactivity and applications.
1-Diazonio-3,3-dimethyl-4-oxopent-1-en-2-olate: Another related compound with variations in the alkyl groups and positions of functional groups.
Uniqueness
2-Diazonio-4-methyl-3-oxopent-1-en-1-olate is unique due to its specific combination of a diazonium group and an enolate moiety. This combination imparts distinct reactivity and makes it valuable for specific synthetic applications that other similar compounds may not be suitable for.
Properties
CAS No. |
177084-71-8 |
|---|---|
Molecular Formula |
C6H8N2O2 |
Molecular Weight |
140.14 g/mol |
IUPAC Name |
2-diazo-4-methyl-3-oxopentanal |
InChI |
InChI=1S/C6H8N2O2/c1-4(2)6(10)5(3-9)8-7/h3-4H,1-2H3 |
InChI Key |
GWCYLXGSHVHYOM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C(=[N+]=[N-])C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















